molecular formula C5H7F5O3S B2627604 2,2-Difluorobutyl trifluoromethanesulfonate CAS No. 784193-13-1

2,2-Difluorobutyl trifluoromethanesulfonate

Cat. No.: B2627604
CAS No.: 784193-13-1
M. Wt: 242.16
InChI Key: HIMHOUQBZOKDSS-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonate (triflate) esters are highly reactive compounds widely used in organic synthesis as alkylating or arylating agents due to the excellent leaving-group ability of the triflate anion. This article compares key triflate derivatives, focusing on their molecular features, reactivity, and industrial relevance.

Properties

IUPAC Name

2,2-difluorobutyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMHOUQBZOKDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784193-13-1
Record name 2,2-difluorobutyl trifluoromethanesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobutanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride or trifluoromethanesulfonic acid by-products. The reaction conditions often include low temperatures to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles.

Major Products

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield substituted amines, while reactions with alcohols can produce ethers.

Scientific Research Applications

2,2-Difluorobutyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluorobutyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbon atom adjacent to it highly electrophilic. This facilitates nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The substituent attached to the triflate group significantly influences physical and chemical properties. Below is a comparative analysis of selected triflate esters:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
Methyl trifluoromethanesulfonate C₂H₃F₃O₃S 164.10 333-27-7 Short alkyl chain; high reactivity
Ethyl trifluoromethanesulfonate C₃H₅F₃O₃S 178.13 425-75-2 Moderate steric bulk
2,2,2-Trifluoroethyl triflate C₃H₂F₆O₃S 232.10 6226-25-1 Electron-withdrawing CF₃ group
Neopentyl triflate C₆H₁₁F₃O₃S 220.21 66687-89-6 Branched alkyl group; steric hindrance
BINOL bis(triflate) C₂₂H₁₂F₆O₆S₂ 582.44 126613-06-7 (R) Chiral binaphthyl backbone

Hypothesized 2,2-Difluorobutyl Triflate : A linear butyl chain with two fluorine atoms at the β-position. Expected molecular formula: C₅H₈F₂O₃S (MW: 210.18). The fluorine atoms may induce electronic effects while the butyl chain provides moderate steric bulk.

Methyl and Ethyl Triflates
  • Reactivity : Methyl triflate is a potent methylating agent due to its small size and high electrophilicity. Ethyl triflate is less reactive but still effective for ethylations .
  • Applications : Used in pharmaceuticals, agrochemicals, and polymer synthesis. Methyl triflate’s hazard profile (H314: severe skin/eye damage) limits handling .
2,2,2-Trifluoroethyl Triflate
  • Reactivity : The CF₃ group stabilizes the triflate anion, reducing electrophilicity compared to methyl/ethyl analogs. Suitable for reactions requiring milder conditions .
  • Applications : Fluorinated intermediates in drug discovery and materials science.
Neopentyl Triflate
  • Reactivity : Steric hindrance from the branched neopentyl group slows nucleophilic substitution, favoring selective reactions .
  • Applications : Useful in stereoselective syntheses and stabilizing carbocation intermediates.
BINOL Bis(triflates)
  • Reactivity: Chiral triflates derived from 1,1'-bi-2-naphthol (BINOL) enable asymmetric catalysis, such as enantioselective alkylations .
  • Applications : Key in synthesizing chiral pharmaceuticals and ligands.

Hypothesized 2,2-Difluorobutyl Triflate: Expected reactivity between ethyl and neopentyl triflates. The β-fluorines may enhance leaving-group stability, while the butyl chain balances reactivity and steric effects. Potential uses include fluorinated polymer precursors or bioactive molecule synthesis.

Biological Activity

2,2-Difluorobutyl trifluoromethanesulfonate (DFB-Tf) is a fluorinated organic compound with the molecular formula C₄H₅F₅O₃S and a molecular weight of 238.14 g/mol. Its unique structure, characterized by two fluorine atoms on the butyl group and a trifluoromethanesulfonate functional group, contributes to its high reactivity and potential applications in medicinal chemistry.

DFB-Tf is typically a colorless to light yellow liquid known for its strong electron-withdrawing properties due to the presence of fluorine atoms. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of biologically active molecules. The synthesis of DFB-Tf can be achieved through various methods, including nucleophilic substitution reactions where the trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Synthesis Methods

  • Nucleophilic Substitution : DFB-Tf can undergo nucleophilic substitution reactions with various nucleophiles.
  • Reactivity with Alcohols : When reacted with alcohols, DFB-Tf forms ethers, showcasing its utility in synthesizing complex organic molecules.

Biological Activity

Research indicates that DFB-Tf has significant biological activity, particularly in the context of drug development. It has been explored for its role in synthesizing inhibitors targeting specific proteins involved in cancer pathways. Notably, it has been linked to the development of kinesin spindle protein inhibitors, which are relevant for treating taxane-refractory cancers.

Applications in Medicinal Chemistry

  • Kinesin Spindle Protein Inhibitors : DFB-Tf is used to create compounds that inhibit kinesin spindle proteins, which play critical roles in cell division and cancer progression.
  • Efflux Pump Inhibitors : Studies have shown that derivatives of DFB-Tf can be used to synthesize inhibitors for MexAB-OprM specific efflux pumps in Pseudomonas aeruginosa, potentially enhancing the efficacy of antibiotics against resistant bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the potential applications of DFB-Tf in biological systems:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds synthesized using DFB-Tf exhibited significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent.
  • Antibiotic Resistance : Research into the use of DFB-Tf derivatives as efflux pump inhibitors showed promising results in restoring antibiotic sensitivity in resistant bacterial strains.

Comparative Analysis with Similar Compounds

The following table compares DFB-Tf with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1,1,1-Trifluoroethyl triflateC₂H₃F₃O₃SContains only one fluorinated carbon
2,2-Difluoroethyl trifluoromethanesulfonateC₃H₃F₅O₃STwo fluorine atoms on ethyl group
3,3-Difluoro-1-propanol triflateC₃H₅F₂O₃SPropanol backbone with different reactivity
1-Fluoro-3-methylbutyl triflateC₅H₉F₃O₃SMethyl substituent affecting its properties

The uniqueness of DFB-Tf lies in its specific substitution pattern and multiple fluorine atoms that enhance both its reactivity and biological potential compared to other similar compounds.

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